molecular formula C13H8BrFO3 B1517823 4-Bromo-2-(4-fluorophenoxy)benzoic acid CAS No. 1099687-77-0

4-Bromo-2-(4-fluorophenoxy)benzoic acid

Cat. No.: B1517823
CAS No.: 1099687-77-0
M. Wt: 311.1 g/mol
InChI Key: ZDIJUXHEYRHPOC-UHFFFAOYSA-N
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Description

4-Bromo-2-(4-fluorophenoxy)benzoic acid is a chemical compound characterized by a bromine atom and a fluorophenoxy group attached to a benzoic acid core

Biochemical Analysis

Biochemical Properties

4-Bromo-2-(4-fluorophenoxy)benzoic acid plays a significant role in biochemical reactions, particularly in the synthesis of biaryl intermediates through palladium-mediated coupling with various aryl boronic acids . This compound interacts with enzymes such as d-Amino acid oxidase, which is involved in the oxidative deamination of d-amino acids . The nature of these interactions often involves the formation of covalent bonds, leading to the creation of new chemical entities that can be further utilized in biochemical pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of certain kinases and transcription factors, thereby altering the expression of genes involved in cell growth and differentiation . Additionally, this compound can impact cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and flux through metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. For example, it may inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate access . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for its effective use in research. Over time, this compound may undergo degradation, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro settings where it is used to modulate biochemical pathways

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, it may exhibit beneficial effects, such as the modulation of specific biochemical pathways without causing significant toxicity . At higher doses, this compound can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage effects is essential for determining the therapeutic window and safety profile of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. This compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites . These metabolic pathways are critical for understanding the compound’s pharmacokinetics and potential interactions with other biochemical entities.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell . Additionally, it may bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

This compound exhibits distinct subcellular localization patterns, which can affect its activity and function. This compound may be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(4-fluorophenoxy)benzoic acid typically involves the following steps:

  • Bromination: The starting material, 4-fluorophenol, undergoes bromination to introduce the bromine atom at the para position, resulting in 4-bromo-2-fluorophenol.

  • Esterification: The brominated compound is then esterified with an appropriate carboxylic acid derivative to form the benzoic acid derivative.

  • Coupling Reaction: A coupling reaction, such as the Suzuki-Miyaura cross-coupling, is employed to attach the fluorophenoxy group to the benzoic acid core.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often used to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(4-fluorophenoxy)benzoic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be performed to reduce the bromine atom or other functional groups.

  • Substitution: Substitution reactions can introduce different substituents at the bromine or fluorophenoxy positions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the compound.

  • Reduction Products: Reduced forms of the compound with altered functional groups.

  • Substitution Products: Derivatives with different substituents at specific positions.

Scientific Research Applications

4-Bromo-2-(4-fluorophenoxy)benzoic acid has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be employed in biological studies to investigate its effects on biological systems and pathways.

  • Industry: The compound is used in the production of materials and chemicals with specific properties.

Comparison with Similar Compounds

  • 4-Bromo-2-fluorophenol: Similar structure but lacks the benzoic acid group.

  • 4-Bromo-2-methylphenol: Similar structure with a methyl group instead of the fluorophenoxy group.

  • 4-Bromo-2-chlorophenol: Similar structure with a chlorine atom instead of the fluorine atom.

Uniqueness: 4-Bromo-2-(4-fluorophenoxy)benzoic acid is unique due to its combination of bromine and fluorophenoxy groups attached to the benzoic acid core. This combination provides distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

4-bromo-2-(4-fluorophenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrFO3/c14-8-1-6-11(13(16)17)12(7-8)18-10-4-2-9(15)3-5-10/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDIJUXHEYRHPOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=CC(=C2)Br)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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